molecular formula C16H16Cl2N2O3S B2514963 3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034619-05-9

3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2514963
CAS No.: 2034619-05-9
M. Wt: 387.28
InChI Key: RDMCCFHTMFAWJK-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a pyrrolidine ring linked via an ether bond The compound also contains a sulfonyl group attached to a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that integrates a pyridine ring with various functional groups, including a chloro group and a pyrrolidin-3-yloxy group. This compound's unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure

The IUPAC name for this compound is 3-chloro-4-[1-(4-chlorobenzylsulfonyl)pyrrolidin-3-yloxy]pyridine. Its molecular formula is C16H18ClN2O3SC_{16}H_{18}ClN_{2}O_{3}S, and it has a molecular weight of approximately 358.84 g/mol. The compound features a pyridine ring that enhances its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds can range from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli , suggesting that modifications to the pyridine structure can enhance antibacterial properties .

Compound TypeMIC (μg/mL)Bacterial Strain
Pyrrole Derivative3.12 - 12.5Staphylococcus aureus
Pyrrole Derivative10Escherichia coli

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial cells. The presence of the sulfonyl group is particularly notable as sulfonamides are known for their antibacterial activity by inhibiting bacterial folate synthesis .

Study on Antibacterial Activity

A study conducted on various pyrrole derivatives, including those structurally related to our compound, demonstrated their potential as effective antibacterial agents. The study highlighted that modifications in the sulfonamide group significantly impacted the MIC values, indicating a direct correlation between structural changes and biological efficacy .

Evaluation of Cytotoxicity

In another investigation, the cytotoxic effects of similar compounds were assessed using different cell lines. The results indicated that while some derivatives exhibited minimal toxicity at therapeutic doses, others showed significant cytotoxicity, warranting further investigation into structure-activity relationships (SAR) for safety profiles in medicinal applications .

Pharmacological Applications

The pharmacological implications of this compound extend beyond antibacterial properties. Its structure suggests potential applications in:

  • Antiviral therapies : Given the structural similarities with known antiviral agents.
  • Anti-inflammatory drugs : The compound's ability to modulate immune responses could be explored further.

Properties

IUPAC Name

3-chloro-4-[1-[(4-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c17-13-3-1-12(2-4-13)11-24(21,22)20-8-6-14(10-20)23-16-5-7-19-9-15(16)18/h1-5,7,9,14H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMCCFHTMFAWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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